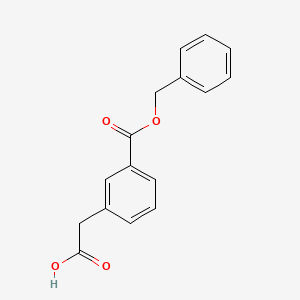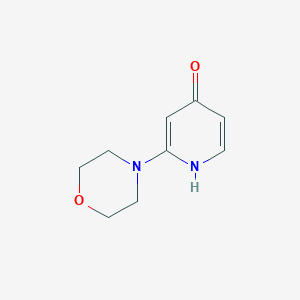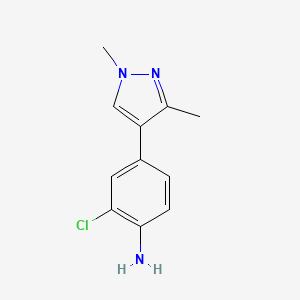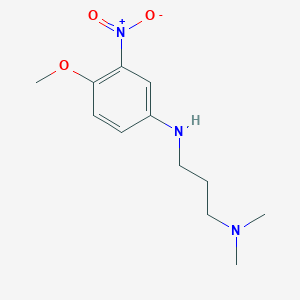
2,4-Dimethylisophthalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethylisophthalic acid is an organic compound with the molecular formula C10H10O4 It is a derivative of isophthalic acid, where two methyl groups are substituted at the 2 and 4 positions of the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,4-Dimethylisophthalic acid can be synthesized through the partial oxidation of prehnitene using aqueous permanganate . The reaction typically involves the following steps:
- Prehnitene is dissolved in an aqueous solution.
- Potassium permanganate is added as the oxidizing agent.
- The reaction mixture is stirred at a controlled temperature until the oxidation is complete.
- The product is then isolated and purified through crystallization or other suitable methods.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Dimethylisophthalic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: The methyl groups can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Electrophiles such as halogens or nitrating agents under acidic or basic conditions.
Major Products Formed:
Oxidation: More oxidized carboxylic acids or ketones.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2,4-Dimethylisophthalic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of 2,4-Dimethylisophthalic acid involves its interaction with various molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and other biomolecules, influencing their structure and function. The methyl groups can also affect the compound’s hydrophobicity and reactivity, impacting its overall biological and chemical behavior.
Comparaison Avec Des Composés Similaires
Isophthalic Acid: Lacks the methyl groups, leading to different chemical and physical properties.
Terephthalic Acid: Similar structure but with carboxylic acid groups at the 1 and 4 positions.
Phthalic Acid: Carboxylic acid groups at the 1 and 2 positions, leading to different reactivity.
Uniqueness: 2,4-Dimethylisophthalic acid is unique due to the presence of methyl groups at the 2 and 4 positions, which influence its reactivity and interactions with other molecules. This structural feature makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H10O4 |
|---|---|
Poids moléculaire |
194.18 g/mol |
Nom IUPAC |
2,4-dimethylbenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C10H10O4/c1-5-3-4-7(9(11)12)6(2)8(5)10(13)14/h3-4H,1-2H3,(H,11,12)(H,13,14) |
Clé InChI |
RPFQLNVYEXATJW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)C(=O)O)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-aminoacetyl)amino]-N-(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)-4-methylpentanamide](/img/structure/B13884013.png)
![5-bromo-4-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13884023.png)

![2-[1-(Benzylamino)propyl]aniline](/img/structure/B13884037.png)





![Ethyl 2-hydroxy-2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]acetate](/img/structure/B13884064.png)


![2-Amino-5-[[3-(5-amino-2-hydroxyphenyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13884070.png)
